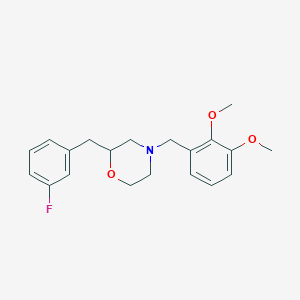
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cancer cell growth and metastasis.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in cancer cell growth and metastasis. The specific mechanism of action varies depending on the enzyme being targeted, but the overall effect is a reduction in cancer cell activity.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cancer cell growth and invasion, reduce angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death) in cancer cells. These effects are thought to be mediated through the inhibition of various enzymes, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide is its specificity for certain enzymes, which allows for targeted inhibition of cancer cell activity. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, one limitation is the difficulty in synthesizing and purifying the compound, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide. One area of interest is the development of more efficient synthesis and purification methods for the compound. Another direction is the study of its effects on specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide involves several steps, starting with the reaction of 2,5-difluoroaniline with ethyl 2-fluorobenzoylacetate to produce N-(2,5-difluorophenyl)-2-fluoroacetamide. This intermediate is then reacted with proline in the presence of a coupling reagent to yield the final product, N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the activity of several enzymes, including proteases such as matrix metalloproteinases (MMPs) and cathepsins, as well as kinases such as Src and Abl. These enzymes play important roles in cancer cell growth, invasion, and metastasis, making them attractive targets for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-11-7-8-14(21)15(10-11)22-17(24)16-6-3-9-23(16)18(25)12-4-1-2-5-13(12)20/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQABVMWZUJCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)
![N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B6120453.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopentylacetyl)-3-piperidinyl]propanamide](/img/structure/B6120462.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)acetamide](/img/structure/B6120470.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6120479.png)

![1-[3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6120492.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6120503.png)